Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate Hydrochloride
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Overview
Description
Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate Hydrochloride is a synthetic organic compound with the molecular formula C₁₃H₂₅ClN₂O₂. It is characterized by a spirocyclic structure, which includes a diazaspirodecane core. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.
Scientific Research Applications
Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, particularly those requiring spirocyclic structures.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate Hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a diester or a diketone under acidic or basic conditions.
Introduction of the Tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions. This step often involves the use of tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group or other substituents can be replaced by various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
- Tert-Butyl 2,8-Diazaspiro[4.5]Decane-8-Carboxylate Hydrochloride
- Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate Oxalate
Uniqueness
Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate Hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-9-6-13(7-10-15)5-4-8-14-13;/h14H,4-10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLRSHANOWIJRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCN2)CC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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